REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[H-].[Na+].[Br:9][C:10]1[CH:11]=N[C:13](Cl)=[N:14][CH:15]=1.[CH2:17]1COCC1>>[Br:9][C:10]1[CH:11]=[CH:17][C:13]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])=[N:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=NC(=NC1)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 16 h
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Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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EXTRACTION
|
Details
|
the mixture was extracted into 2 M aqueous HCl solution (30 mL)
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Type
|
WASH
|
Details
|
washed with ethyl acetate (30 mL)
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Type
|
EXTRACTION
|
Details
|
the produt extracted into ethylacetate (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)OCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |